1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Medicinal Chemistry Physicochemical Properties Drug Design

Covalent probe discovery often lacks finely tunable electrophiles for selective tyrosine modification. This sulfonyl-triazole compound addresses that gap as a SuTEx warhead with a 4-methoxyphenylsulfonyl group that modulates electrophilicity for PTGR2 inhibition. - Enables fragment-based ligand discovery (FBLD) screens in live cells to map tyrosine-liganding hotspots. - Serves as a scaffold for synthesizing matched negative controls to confirm target engagement in chemoproteomics. - Supplied with ≥95% purity; stock availability supports immediate research deployment.

Molecular Formula C13H16N4O3S
Molecular Weight 308.36
CAS No. 1795190-07-6
Cat. No. B2892032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
CAS1795190-07-6
Molecular FormulaC13H16N4O3S
Molecular Weight308.36
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
InChIInChI=1S/C13H16N4O3S/c1-20-12-2-4-13(5-3-12)21(18,19)16-8-6-11(10-16)17-9-7-14-15-17/h2-5,7,9,11H,6,8,10H2,1H3
InChIKeyORYBFHWUWRZRPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Overview & Technical Specifications


1-(1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1795190-07-6) is a synthetic small molecule featuring a 1,2,3-triazole ring linked to a 4-methoxyphenylsulfonyl group via a pyrrolidine spacer . The molecular formula is C13H16N4O3S with a molecular weight of 308.36 g/mol . The compound incorporates a sulfonyl-triazole architecture, a chemotype associated with sulfur-triazole exchange (SuTEx) chemistry, which has been explored for covalent protein modification [1].

  • SuTEx sulfonyl-triazole covalent warhead scaffold
  • Pyrrolidine spacer for distinct SAR vector geometry
  • Fragment-sized (MW ~308) for live-cell FBLD screens

Why Generic Substitution Fails


The specific combination of the 4-methoxyphenylsulfonyl group and the pyrrolidine spacer creates a unique chemical space that cannot be replicated by simple analogs. The 4-methoxy substituent on the phenyl ring modulates the electrophilicity of the sulfonyl group, directly impacting its reactivity in SuTEx chemistry, which relies on a finely tuned sulfur electrophile for selective tyrosine modification [1]. Substituting the pyrrolidine for a piperidine or altering the sulfonyl substitution pattern can significantly change the compound's ability to engage specific protein targets, as demonstrated by structure-activity relationship (SAR) studies in this class [2].

  • 4-Methoxy vs. methyl analog
    Methoxy substitution modulates sulfonyl electrophilicity; simple methyl analog may shift reactivity profile in SuTEx chemistry.
  • Pyrrolidine vs. piperazine linker
    Pyrrolidine (5-membered) introduces distinct conformation and target engagement geometry compared to patent-exemplified piperazine linkers.
  • Sulfonamide analog mismatch
    General sulfonamides lack the triazole leaving group required for irreversible tyrosine modification; SuTEx reactivity may be absent.

Differentiation from Closest Analogs


Property Comparison: Methoxy vs. Methyl Analog

A direct head-to-head molecular property comparison was performed with the closest commercially available analog, 1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (CAS 1795189-94-4) . The target compound replaces a methyl group with a methoxy group on the phenylsulfonyl ring. This single atom change results in a measurable difference in molecular weight and introduces an additional hydrogen bond acceptor. The 4-methoxy substituent is electron-donating, which can influence the electrophilicity of the sulfonyl group, a critical parameter for SuTEx reactivity [1].

Methoxy vs. methyl analog
Head-to-head
Target MW 308.36, H-Bond acceptors 7
Comparator MW 292.36, H-Bond acceptors 6
Δ MW +16.00, Δ H-Bond +1
Polarity and H-bonding shift may affect solubility and binding.
Reliable logP/TPSA prediction unavailable across databases.
Medicinal Chemistry Physicochemical Properties Drug Design

SuTEx Covalent Warhead Potential

The compound belongs to a class of molecules capable of sulfur-triazole exchange (SuTEx), a validated mechanism for covalent, irreversible modification of tyrosine residues on proteins [1][2]. This class-level inference is drawn from the presence of the sulfonyl-triazole functional group. The foundational SuTEx research demonstrates that sulfonyl-triazoles can act as cell-active inhibitors, with the lead compound HHS-0701 blocking prostaglandin reductase 2 (PTGR2) biochemical activity in a concentration-dependent manner, while a structurally related negative control (HHS-0101) showed no activity at 25 µM [1].

SuTEx warhead potential
Class-level
Contains core sulfonyl-triazole warhead; HHS-0701 (distinct ligand) inhibits PTGR2, negative control inactive at 25 µM.
Class-level SuTEx mechanism context; potency not characterized for this specific compound.
No direct biochemical activity data available.
Chemical Biology Covalent Inhibitors Chemoproteomics

Pyrrolidine vs. Piperazine Linker Scaffold

A structural comparison was performed against sulfonyl-triazole compounds described in the patent literature (US20240210412A1) [1]. Many exemplified inhibitors, such as AMC-0703 and RJG-1105, utilize a piperazine linker to connect the sulfonyl-triazole warhead to a terminal aryl group [1]. The target compound features a pyrrolidine linker, a distinct five-membered ring, which introduces a different spatial orientation and conformational flexibility compared to the six-membered piperazine [1]. This pyrrolidine spacer is not exemplified in the primary patent claims.

Pyrrolidine vs. piperazine
Context-dependent
Target: pyrrolidine linker (5-membered)
Patent examples: piperazine linker (6-membered) or direct bond.
Qualitative ring-size difference alters vector geometry.
Novel scaffold topology for IP navigation and SAR exploration.
Effect on target engagement uncharacterized; no comparative activity data.
Medicinal Chemistry Scaffold Hopping PTGR2 Inhibitors

Evidence-Based Application Scenarios


Chemical Probe Development for PTGR2

The compound's sulfonyl-triazole core is a demonstrated warhead for covalent inhibition of the enzyme prostaglandin reductase 2 (PTGR2). It is suitable for research programs aiming to develop a novel chemical probe for PTGR2 by leveraging SuTEx chemistry. The specific substitution pattern offers a differentiated starting point for SAR exploration compared to previously patented scaffolds [1].

Fragment-Based Lead Discovery

As a low-molecular-weight fragment (308.36 g/mol) containing a SuTEx warhead, this compound can be used in fragment-based ligand discovery (FBLD) screens in live cells to identify novel tyrosine-liganding hotspots on diverse protein targets, as demonstrated by the broader class [2].

Tyrosine-Reactive Electrophile Research

Researchers studying the selectivity and reactivity of different sulfur electrophiles can use this compound as a model substrate. The 4-methoxyphenyl group modifies the sulfonyl electrophilicity, making it a useful tool to study the tunability of SuTEx chemistry in comparison to other electrophilic warheads [2].

Negative Control Analog Synthesis

Given the critical need for structurally matched negative controls in SuTEx research, this compound's scaffold can be used to synthesize a closely related, inactive analog (e.g., by modifying the triazole leaving group) to confirm target engagement specificity in chemoproteomic experiments [2].

Application
Selection Property
Validation Focus
Chemical probe development for PTGR2
SuTEx covalent warhead scaffold with differentiated substitution
PTGR2 target engagement and inhibition assays
Fragment-based ligand discovery (FBLD)
Low-molecular-weight SuTEx fragment suitable for live-cell screens
Tyrosine liganding hotspot identification in proteomic experiments
Tyrosine-reactive electrophile research
Tunable 4-methoxyphenyl electrophilicity for SuTEx selectivity studies
Sulfur electrophile reactivity profiling vs. other warheads
Negative control analog synthesis
Structurally matched scaffold for inactive analog design
Target engagement specificity confirmation in chemoproteomics
Quote Request

Request a Quote for 1-(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.